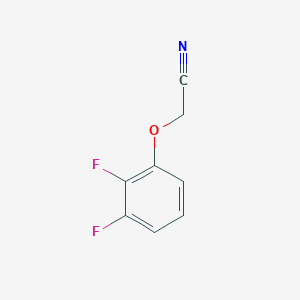

2-(2,3-Difluoro-phenoxy)acetonitrile

Description

Properties

IUPAC Name |

2-(2,3-difluorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIHBYYWYYFZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-phenoxy)acetonitrile typically involves the reaction of 2,3-difluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include amides, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-(2,3-Difluoro-phenoxy)acetonitrile serves as a valuable building block in organic synthesis. Its structure allows for various functionalization reactions, enabling the creation of more complex molecules. Recent advancements in synthetic methodologies have highlighted its utility in late-stage functionalization processes, particularly in difluoromethylation reactions that can enhance the biological activity of target compounds .

Research indicates that compounds containing difluorophenoxy groups exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies have demonstrated that fluorinated compounds can modulate enzyme activities and receptor interactions, potentially leading to novel therapeutic agents .

Case Study: Antimicrobial Activity

A study evaluating the structure-activity relationship (SAR) of difluorinated compounds revealed that certain derivatives showed promising antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis. The compound's mechanism was linked to the inhibition of specific metabolic pathways, positioning it as a candidate for further drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for drug candidates targeting various diseases. Its unique properties allow for modifications that can enhance pharmacokinetic profiles and target specificity. The compound's ability to interact with biological targets makes it a focus for developing new treatments in oncology and infectious diseases .

Case Study: Drug Development

A recent investigation into the synthesis of radiolabeled tracers for positron emission tomography (PET) highlighted the potential use of this compound in imaging studies. The incorporation of this compound into radiotracers improved their binding affinity and selectivity towards tumor markers, facilitating better imaging outcomes in preclinical models .

Industrial Applications

Beyond laboratory settings, this compound is also utilized in the production of specialty chemicals and agrochemicals. Its unique chemical characteristics make it suitable for formulating products with enhanced efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-phenoxy)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the nitrile group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Structural Analogues: Fluorinated Phenoxy/Phenylacetonitriles

The table below compares 2-(2,3-Difluoro-phenoxy)acetonitrile with structurally related compounds, emphasizing substituent positions, molecular properties, and key differences:

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 2,3-difluoro-phenoxy group in the target compound creates a strong electron-deficient aromatic system, enhancing reactivity in nucleophilic substitutions. In contrast, methoxy-substituted analogs (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile) display mixed electronic effects . Positional Isomerism: The 3,5-difluorophenyl analog (symmetric substitution) exhibits higher polarity and thermal stability than asymmetric 2,4-difluorophenyl derivatives .

Molecular Weight and Polarity: The target compound’s molecular weight (~169.12 g/mol) is higher than phenylacetonitrile analogs due to the phenoxy group’s oxygen atom.

Halogenated Phenoxyacetonitriles: Chlorine vs. Fluorine

Comparison with chlorinated analogs reveals significant differences in reactivity and safety:

Key Observations:

Electronegativity and Reactivity : Fluorine’s higher electronegativity (vs. chlorine) in the target compound increases resistance to oxidation and hydrolysis but may enhance susceptibility to nucleophilic attack .

Toxicity : Chlorinated analogs are often more toxic and environmentally persistent, necessitating stricter handling protocols compared to fluorinated derivatives .

Methoxy- and Alkoxy-Substituted Derivatives

Methoxy groups introduce steric and electronic contrasts:

Key Observations:

- Steric Hindrance : The target compound’s smaller substituents (fluoro vs. methoxy/benzyloxy) allow for greater conformational flexibility and accessibility in reactions .

Biological Activity

2-(2,3-Difluoro-phenoxy)acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the phenoxy group can significantly influence the compound's reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenoxy group substituted with two fluorine atoms at the 2 and 3 positions, which enhances its lipophilicity and may improve its binding affinity to biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often exhibit activity against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, studies have shown that phenoxyacetonitriles can inhibit COX-2, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Pharmacological Effects

-

Anti-inflammatory Activity :

- Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects. In vivo studies reported reductions in paw thickness and weight in animal models following treatment with similar compounds, suggesting potential use in managing inflammatory diseases .

- Table 1 summarizes the anti-inflammatory effects observed in related compounds:

Compound IC50 (μM) Selectivity Index Compound A 0.06 ± 0.01 111.53 Compound B 0.09 ± 0.01 133.34 Celecoxib 0.05 ± 0.02 298.6 - Antimicrobial Activity :

-

Potential Anticancer Properties :

- Some derivatives have shown cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy. The specific pathways affected by these compounds require further investigation to establish their efficacy and safety profiles.

Study on Anti-inflammatory Effects

A notable study evaluated a series of phenoxyacetonitriles for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced edema compared to controls, with a marked decrease in TNF-α levels.

Antimicrobial Evaluation

In another study, the antimicrobial activity of several acetonitrile derivatives was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) below 10 μg/mL, highlighting their potential as antimicrobial agents .

Safety Profile

Assessing the safety profile of this compound is crucial for its therapeutic application. Toxicological studies have indicated that related compounds do not significantly affect liver enzymes or renal function at therapeutic doses .

Q & A

Q. How to mitigate byproduct formation during scale-up synthesis of this compound?

- Methodology :

- Process Optimization : Slow addition of bromoacetonitrile to avoid exothermic side reactions.

- In-line Analytics : PAT tools (e.g., ReactIR) track reaction progression and adjust stoichiometry dynamically.

- Workup : Liquid-liquid extraction (hexane/water) removes polar byproducts before crystallization .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound occasionally show unexpected splitting patterns?

Q. How to resolve discrepancies between experimental and computational vibrational spectra?

- Analysis : Anharmonic corrections (e.g., VPT2 method) improve IR frequency predictions. Experimental bands near 1200 cm⁻¹ (C-F stretch) may split due to crystal packing effects, requiring solid-state IR measurements for direct comparison .

Tables

Table 1 : Key Spectroscopic Data for this compound

Table 2 : Solubility Profile in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Acetonitrile | 120 | Fully miscible |

| Ethanol | 45 | Partial crystallization upon cooling |

| Water | <1 | Hydrolysis observed at pH >9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.